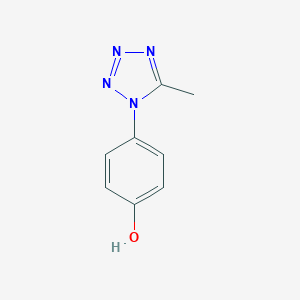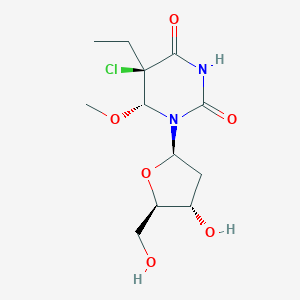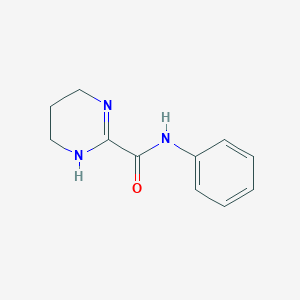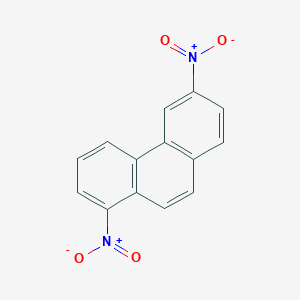
1,6-Dinitrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dinitrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in scientific research due to its unique properties and potential applications. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a reference standard in analytical chemistry and as a model compound for studying the behavior of PAHs in the environment.
Mecanismo De Acción
The mechanism of action of 1,6-Dinitrophenanthrene is not well understood. However, it is believed to act as a DNA intercalator, which can lead to DNA damage and mutations. The compound has also been shown to induce oxidative stress and inflammation in cells.
Efectos Bioquímicos Y Fisiológicos
1,6-Dinitrophenanthrene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce DNA damage, oxidative stress, and inflammation in cells. Additionally, 1,6-Dinitrophenanthrene has been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,6-Dinitrophenanthrene in lab experiments is that it is a well-characterized compound that is readily available. Additionally, the compound has a unique structure that makes it useful for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. However, one limitation of using 1,6-Dinitrophenanthrene is that it is highly toxic and can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for research involving 1,6-Dinitrophenanthrene. One area of research could be focused on developing new analytical methods for the detection of 1,6-Dinitrophenanthrenes in environmental samples. Another area of research could be focused on understanding the mechanism of action of 1,6-Dinitrophenanthrene and its potential health effects. Additionally, future research could explore the use of 1,6-Dinitrophenanthrene as a tool for studying the behavior of 1,6-Dinitrophenanthrenes in the environment and developing new remediation strategies for contaminated sites.
Métodos De Síntesis
The synthesis of 1,6-Dinitrophenanthrene involves the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. This process results in the formation of two isomeric products, 1,6-Dinitrophenanthrene and 1,7-Dinitrophenanthrene. The two isomers can be separated using column chromatography.
Aplicaciones Científicas De Investigación
1,6-Dinitrophenanthrene has been extensively used in scientific research due to its unique properties. It is commonly used as a reference standard for the analysis of 1,6-Dinitrophenanthrenes in environmental samples. The compound has also been used as a model compound for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. Additionally, 1,6-Dinitrophenanthrene has been used in the development of new analytical methods for the detection of 1,6-Dinitrophenanthrenes in complex matrices.
Propiedades
Número CAS |
159092-67-8 |
|---|---|
Nombre del producto |
1,6-Dinitrophenanthrene |
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
1,6-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-6-4-9-5-7-12-11(13(9)8-10)2-1-3-14(12)16(19)20/h1-8H |
Clave InChI |
GSWPGZWSWHARES-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Otros números CAS |
159092-67-8 |
Sinónimos |
1,6-DINITROPHENANTHRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




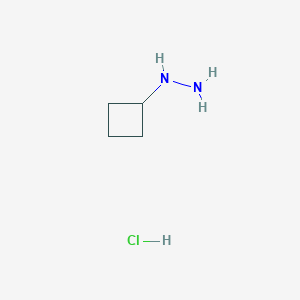
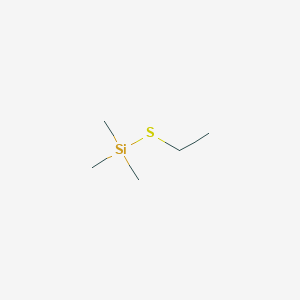
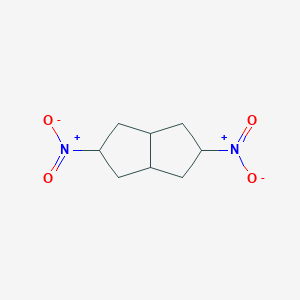
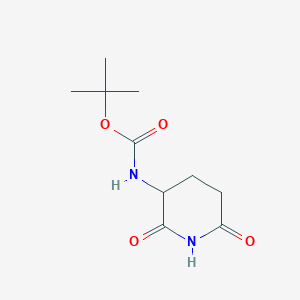
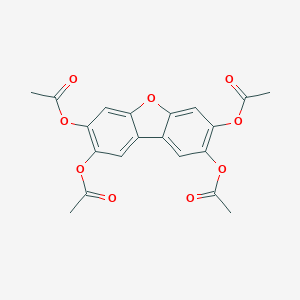
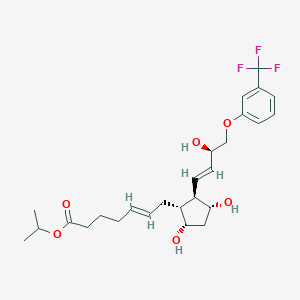
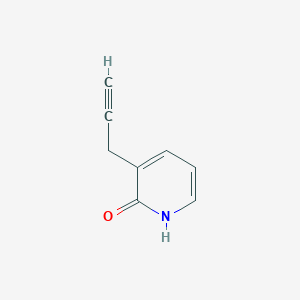
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
